Potassium 3-(phenylcarbamoyl)benzoate

Descripción general

Descripción

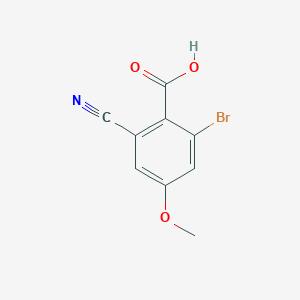

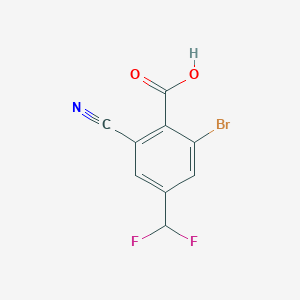

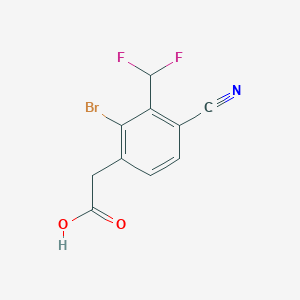

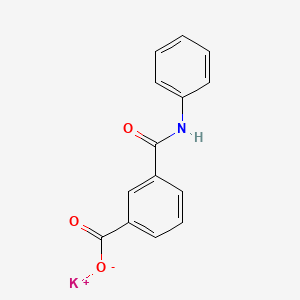

Potassium 3-(phenylcarbamoyl)benzoate is a chemical compound with the molecular formula C14H10KNO3 and a molecular weight of 279.33 . It is used in scientific research, with diverse applications in fields such as pharmaceuticals, organic synthesis, and material science.

Synthesis Analysis

The synthesis of benzamides, which includes compounds like this compound, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The InChI code for this compound is1S/C14H11NO3.K/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18;/h1-9H,(H,15,16)(H,17,18);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure.

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Kinetics

- Studies have explored the reactivity of potassium aryloxides with aryl benzoates in different solvents, revealing intricate enthalpy–entropy correlations and proposing multi-step reaction mechanisms. For example, the research by Khalfina and Vlasov (2013) delved into the temperature dependencies of these reactions in dimethylformamide (DMF), providing insights into the substituent effects and the formation of spiro-σ-complexes in certain conditions (Khalfina & Vlasov, 2013).

Conversion and Pharmacokinetics

- Investigations into the conversion and pharmacokinetics profiles of potassium benzoate derivatives have been conducted to understand their behavior in biological systems. For instance, Li et al. (2017) studied a novel pro-drug of 3-n-butylphthalide, demonstrating its conversion and pharmacokinetics profiles in rats and dogs, which could inform the development of therapeutic agents (Li et al., 2017).

Synthesis Applications

- Research on the synthesis of specific esters using potassium-promoted catalysts highlights the utility of potassium benzoates in chemical synthesis. Bhanawase and Yadav (2017) demonstrated the efficient synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride using potassium-promoted hydrotalcite, showcasing the clean and green aspects of this process (Bhanawase & Yadav, 2017).

Coordination Chemistry

- The coordination chemistry of sodium and potassium with organic anions has been explored to understand complexation processes, which could have implications for the development of new materials or chemical sensors. Poonia's research (1977) on sodium and potassium ions' in vitro chemistry with organic anions such as benzoate offers valuable insights into the stoichiometries and environmental influences on complex formation (Poonia, 1977).

Nanomaterials and Electrochemical Applications

- The development of nanohybrid complexes involving potassium and other metals for potential use in biomedical and electrochemical applications is an area of growing interest. Srivastava et al. (2022) synthesized nanohybrid La2O3-K complexes, highlighting the role of potassium in neurotransmission and its potential application in MRI techniques (Srivastava et al., 2022).

Propiedades

IUPAC Name |

potassium;3-(phenylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3.K/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18;/h1-9H,(H,15,16)(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZGQGRTHTXYCR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.